1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Neurotoxicity Monoamine Oxidase B Parkinson's Disease Model

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 70152-27-1) is a synthetic tetrahydropyridine derivative (C21H25N, MW 291.43 g/mol). It is structurally characterized by an N-benzyl substitution and a C4-phenylpropyl side chain on the tetrahydropyridine ring.

Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
CAS No. 70152-27-1
Cat. No. B1289556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
CAS70152-27-1
Molecular FormulaC21H25N
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2
InChIKeyRJKHELOCNIIEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 70152-27-1): A Structurally Distinct Tetrahydropyridine for Dopamine Transporter Research


1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 70152-27-1) is a synthetic tetrahydropyridine derivative (C21H25N, MW 291.43 g/mol) . It is structurally characterized by an N-benzyl substitution and a C4-phenylpropyl side chain on the tetrahydropyridine ring . This compound is primarily investigated as a dopamine transporter (DAT) inhibitor and serves as a critical chemical probe for neuroscience research. It is distinct from the closely related neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by its N-substitution pattern .

Why 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine Cannot Be Interchanged with Other Tetrahydropyridine Derivatives


Despite a shared tetrahydropyridine core, critical structural features of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP) lead to profound differences in biological activity and safety compared to its analogs. The bulky, lipophilic N-benzyl group (calculated LogP 5.27) [1] is a stark departure from the smaller N-methyl group in MPTP, which is bioactivated by MAO-B to the toxic MPP+ metabolite [2]. This difference eliminates a key neurotoxic pathway. Furthermore, the extended C4-phenylpropyl chain creates distinct steric and electronic interactions at the dopamine transporter (DAT) binding pocket compared to the flat, unsubstituted phenyl ring of MPTP or other piperidine-based inhibitors . Therefore, generic substitution of BPTP with other tetrahydropyridines is scientifically invalid, as they will not replicate its unique DAT pharmacophore or its non-neurotoxic profile.

Quantitative Differentiation Guide for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP) vs. Closest Analogs


Structural Divergence from MPTP: N-Benzyl Substitution Blocks MAO-B Bioactivation

The primary structural and functional distinction of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP) is its non-neurotoxic mechanism of action, fundamentally diverging from MPTP. MPTP is a protoxin that undergoes MAO-B-catalyzed oxidation of its N-methyl-1,2,3,6-tetrahydropyridine ring to form the toxic pyridinium species MPP+, which selectively destroys dopaminergic neurons [1]. The presence of a bulky N-benzyl group in BPTP sterically hinders this metabolic pathway, preventing the formation of a neurotoxic metabolite. This is supported by the established structure-activity relationship (SAR) of tetrahydropyridine neurotoxins, where an N-methyl group is a strict requirement for MPTP-analog neurotoxicity [1].

Neurotoxicity Monoamine Oxidase B Parkinson's Disease Model

Enhanced Lipophilicity and CNS Drug-Likeness Over Simpler Analogs

The calculated partition coefficient (LogP) for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is 5.27 [1]. This value is significantly higher than that of the simpler analog 1-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 1351938-85-6), which lacks the N-benzyl group and has a calculated LogP of approximately 4.2 . The increased lipophilicity of BPTP is predicted to enhance its passive permeability across the blood-brain barrier (BBB) and its binding to the hydrophobic pocket of the dopamine transporter (DAT) .

Physicochemical Properties LogP Blood-Brain Barrier Permeability

Differentiation from 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine via Mass and Pharmacophore Features

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (MW 291.43) is closely related to the piperidine-based dopamine reuptake inhibitor 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine (MW ~413.6) . The key structural difference is in the C4 substituent: a simple phenylpropyl chain in BPTP versus a bulky diphenylmethoxyethyl group in its piperidine counterpart. This results in a molecular weight difference of over 120 Da and a distinct pharmacophore geometry. The lower molecular weight (291.43) and simpler, linear C4 chain of BPTP may allow for interactions with the DAT binding site that are sterically impossible for the bulkier piperidine analog, potentially leading to different binding kinetics and selectivity profiles [1].

Dopamine Transporter Pharmacophore Modeling Piperidine Derivatives

MAO-A Inhibitory Potential: N-Substituted Tetrahydropyridine Core Advantage

A novel class of N-substituted 1,2,3,6-tetrahydropyridine derivatives was demonstrated to possess multiple kinetic mechanisms of monoamine oxidase A (MAO-A) inhibition [1]. The study highlighted that N-substituted tetrahydropyridines act as reversible MAO-A inhibitors, posing a low risk of the tyramine-induced hypertensive ('cheese effect') that plagues irreversible MAO inhibitors [1]. As a member of this class, BPTP is predicted to share this favorable, slow-binding reversible inhibition profile, in contrast to irreversible MAO-A/B inhibitors like tranylcypromine or the MAO-B substrate MPTP.

Monoamine Oxidase A Reversible Inhibition Tyramine Effect

Optimal Research Applications for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP)


Non-Neurotoxic Tool for Selective Dopamine Transporter (DAT) Inhibition Studies

BPTP's structural divergence from MPTP makes it a superior tool for studying the effects of DAT inhibition in neuronal cell cultures and animal models without the confounding variable of neurotoxin-induced cell death. Its N-benzyl substitution prevents MAO-B bioactivation, allowing researchers to attribute observed effects solely to DAT blockade [1].

Medicinal Chemistry Starting Point for Reversible MAO-A Inhibitors

The tetrahydropyridine core of BPTP places it within a validated class of reversible MAO-A inhibitors with a low risk for tyramine-induced hypertension. This established class-level SAR provides a clear path for developing new CNS-active compounds for depression and anxiety, using BPTP as a synthetic building block for lead optimization [2].

CNS Pharmacological Probe Enabled by High Predicted Lipophilicity

The high calculated LogP of 5.27 predicts excellent passive permeability across the blood-brain barrier. This makes BPTP a suitable probe for CNS target engagement studies where a rapid equilibrium between plasma and brain compartments is desired, outperforming less lipophilic tetrahydropyridine analogs in terms of predicted brain penetration [3].

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